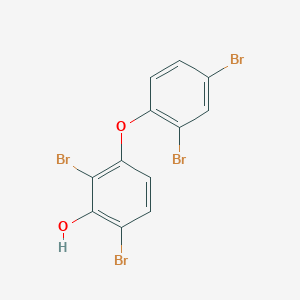
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol is a brominated phenol derivative. This compound is known for its significant antibacterial properties, particularly against gram-positive and gram-negative pathogens .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination reactions, ensuring the purity and yield of the final product through various purification techniques such as crystallization and distillation .
化学反应分析
Types of Reactions
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated phenol derivatives, while oxidation reactions can produce quinones and other oxidized products .
科学研究应用
The compound 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol, also known as 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol, is a brominated phenoxyphenol derivative that occurs naturally and has a variety of biological activities . Research indicates that this compound has potential applications in pharmacology, specifically as an antineoplastic and antimicrobial agent .
Antimicrobial Applications
- Antibacterial Activity: this compound exhibits antibacterial activity against Gram-positive and Gram-negative pathogens . It is effective against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, including their biofilm-incorporated cells . The compound also shows activity against carbapenemase-producing Enterobacter species .
- Mechanism of Resistance: Studies suggest that bacterial resistance to this compound is mediated by the downregulation of bacterial EIIBC phosphotransferase components such as scrA and mtlA in MRSA, which likely reduces the uptake of the molecules .
- Minimum Inhibitory Dilution: 3, 5-dibromo-6-(3′, 5′-dibromo-2′-hydroxyphenoxy) phenol demonstrates antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae with a minimum inhibitory dilution (MID) of 0.078 µg/disk .
Antineoplastic Applications
- Antiproliferative Activity: Screening of naturally occurring compounds has identified this compound as having antineoplastic activity . It induces apoptosis in cell lines at IC50 values between 1.61 and 2.95 μM after 72 hours .
- Leukemia Treatment: The compound has demonstrated antineoplastic activity without significant toxicity to normal blood and progenitor cells, suggesting its potential use in leukemia treatment . Further research is needed to explore its effects on different types of human leukemia and to assess hematopoietic toxicity through long-term culture initiating cell assays .
Other Brominated Phenoxyphenols
- 3,4,6-tribromo-2-(2',4'-dibromophenoxy)phenol: In addition to this compound, this compound also exhibits broad antibacterial activity against medically relevant Gram-positive and Gram-negative pathogens .
- 2-bromo-4-(2’4’-dibromophenoxy) phenol: Also known as corallinaether, this tribrominated diphenyl ether has been isolated from marine red algae and possesses antimicrobial properties against Gram-positive and Gram-negative bacteria .
Cytotoxicity
- 2, 3, 4, 5-tetrabromo-6-(3′, 5′-dibromo-2′-hydroxyphenoxy) phenol showed cytotoxicity against HEK293T cells at IC50 16.16 ± 1.68 µM .
- The number of bromine atoms and phenol functional groups are important for antibacterial activity against S. aureus and K. pneumoniae, as well as cytotoxicity against HEK293T cells .
Ecological Activities
作用机制
The mechanism of action of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death . It also interferes with bacterial metabolic pathways, further inhibiting their growth and proliferation .
相似化合物的比较
Similar Compounds
2,6-Dibromophenol: A simpler brominated phenol with similar antibacterial properties.
3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol: Another brominated phenol derivative with enhanced antibacterial activity.
Uniqueness
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol is unique due to its specific bromination pattern, which contributes to its potent antibacterial properties. Its ability to target both gram-positive and gram-negative bacteria, including drug-resistant strains, sets it apart from other similar compounds .
属性
CAS 编号 |
24949-31-3 |
|---|---|
分子式 |
C12H6Br4O2 |
分子量 |
501.79 g/mol |
IUPAC 名称 |
2,6-dibromo-3-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)12(17)11(10)16/h1-5,17H |
InChI 键 |
JKSJZAPNQVINPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















